molecular formula C10H8ClN B1592087 2-Chloro-8-methylquinoline CAS No. 4225-85-8

2-Chloro-8-methylquinoline

Cat. No.: B1592087
CAS No.: 4225-85-8
M. Wt: 177.63 g/mol
InChI Key: ZLKRFLIUXVCYKM-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system with a chlorine atom at the second position and a methyl group at the eighth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoline can be achieved through several methods. One common method involves the cyclization of 2-chloroaniline with acetaldehyde under acidic conditions, followed by chlorination. Another method includes the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-8-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound can also interact with cellular membranes, disrupting their integrity and function. These interactions make it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-8-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions in biological systems and specific applications in chemical synthesis .

Properties

IUPAC Name

2-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRFLIUXVCYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615753
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-85-8
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-8-methylquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 8-methylquinoline 1-oxide (0.440 g, 2.764 mmol) in toluene (10 ml) was added phosphoryl trichloride (1.265 ml, 13.82 mmol), and the reaction was heated to 80° C. for 2 hours. The reaction was cooled to ambient temperature and concentrated. The crude material was taken up in EtOAc and washed with saturated sodium bicarbonate and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired compound (0.4 g, 2.252 mmol, 81.47% yield).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.265 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81.47%

Synthesis routes and methods II

Procedure details

A mixture of 8-methyl-1H-quinolin-2-one (107) (580 mg, 3.6 mmol) and phosphorus oxychloride (5 mL) was stirred at 60° C. overnight. The mixture was then poured onto ice water and extracted with DCM (3×50 mL). The combined extracts were washed with water (2×100 mL) and dried with Na2SO4, and the solvent was removed. The residue was chromatographed on silica gel using 5% to 20% EtOAc in petroleum ether to give product (108) as small colorless crystals (400 mg, 2.3 mmol, 63% yield).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The this compound core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is this compound-3-carbaldehyde synthesized and what are its key applications?

A2: this compound-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of this compound derivatives?

A3: Research suggests that introducing specific substituents onto the this compound core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any this compound derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several this compound derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

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